molecular formula C10H9ClO2 B2889575 (E)-3-methoxycinnamoyl chloride CAS No. 56030-38-7

(E)-3-methoxycinnamoyl chloride

Cat. No. B2889575
CAS RN: 56030-38-7
M. Wt: 196.63
InChI Key: SXXZPHOCVWJAEN-AATRIKPKSA-N
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Description

(E)-3-Methoxycinnamoyl chloride, also known as 3-methoxycinnamoyl chloride, is an organic compound used in a variety of chemical processes, including synthesis and medicinal applications. It is a colorless liquid, with a molecular weight of 197.66 g/mol and a boiling point of 81.2°C. The compound is soluble in water, methanol, and ethanol, and insoluble in ether and benzene. 3-Methoxycinnamoyl chloride has a wide range of uses in the laboratory, from synthesizing new compounds to studying the biochemical and physiological effects of different molecules.

Scientific Research Applications

Polymer Synthesis

(E)-3-methoxycinnamoyl chloride is utilized in polymer synthesis. A study by Kricheldorf, Bolender, and Wollheim (1999) demonstrated the use of 4-methoxycinnamoyl chloride, a related compound, in creating star-shaped hyperbranched polyesters. These polyesters exhibited varying solubilities and glass-transition temperatures depending on their end groups. Films made from these polyesters with 4-methoxycinnamoyl end groups showed rapid cross-linking under UV light (Kricheldorf, Bolender, & Wollheim, 1999).

Wound Healing

In the field of medicinal botany, derivatives of (E)-3-methoxycinnamoyl chloride show potential in wound healing. Stevenson et al. (2002) isolated acylated iridoid glycosides from Scrophularia nodosa, which included compounds derived from (E)-3-methoxycinnamoyl chloride. These compounds stimulated the growth of human dermal fibroblasts, indicating potential use in wound healing (Stevenson et al., 2002).

Photoprotection and Sunscreen

(E)-3-methoxycinnamoyl chloride is also used in sunscreen formulations. Studies by Peperstraete et al. (2016) and Morlière et al. (1982) have investigated the excited state dynamics and photochemical properties of cinnamate-based sunscreen molecules, including derivatives of (E)-3-methoxycinnamoyl chloride. These studies contribute to our understanding of how these compounds provide protection against UV radiation (Peperstraete et al., 2016); (Morlière et al., 1982).

Liquid Crystalline Dendrimers

(E)-3-methoxycinnamoyl chloride derivatives have been used in synthesizing liquid crystalline dendrimers. Boiko et al. (2001) synthesized the first photosensitive liquid crystalline dendrimer using 4-methoxycinnamoyl chloride. These dendrimers exhibited unique photochemical behaviors and formed a smectic A phase, indicating potential applications in advanced materials and nanotechnology (Boiko et al., 2001).

Neuroprotection

In neuropharmacology, derivatives of (E)-3-methoxycinnamoyl chloride have been studied for their neuroprotective properties. Kim and Kim (2000) isolated phenylpropanoid esters of rhamnose from Scrophularia buergeriana roots, which included (E)-3-methoxycinnamoyl derivatives. These compounds showed protective effects against glutamate-induced neurodegeneration in cortical neurons (Kim & Kim, 2000).

Anticancer Properties

Research by Putra et al. (2017) explored the anticancer properties of (E)-3-methoxycinnamoyl derivatives. They synthesized p-Methoxycinnamoyl hydrazide derivatives and investigated their potential as inhibitors of Checkpoint Kinase 1 and aromatase enzymes, showing promise as anticancer agents (Putra et al., 2017).

Sunscreen Performance Enhancement

Cheng (2011) studied the use of p-methoxycinnamoyl chitosan derivatives for enhancing sunscreen performance. These derivatives, synthesized from (E)-3-methoxycinnamoyl chloride, were found to have properties beneficial for UV protection in cosmetic applications (Cheng, 2011).

properties

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXZPHOCVWJAEN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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